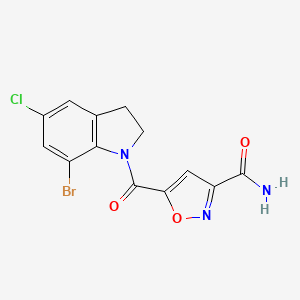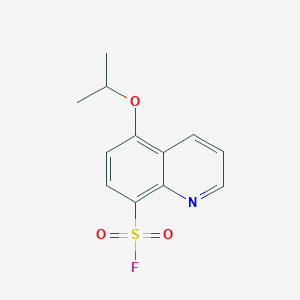![molecular formula C17H20N4O3 B7450730 N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is commonly known as ABP688 and belongs to the class of piperidine carboxamides.
Mecanismo De Acción
ABP688 binds to the allosteric site of mGluR5, leading to the inhibition of receptor signaling. This mechanism of action has been confirmed by X-ray crystallography and mutagenesis studies. The inhibition of mGluR5 by ABP688 has been shown to reduce the release of dopamine in the striatum, which is a key mechanism underlying the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
ABP688 has been shown to have a range of biochemical and physiological effects in animal models. It has been reported to reduce locomotor activity and induce sedation in mice. In addition, ABP688 has been shown to have anxiolytic and antidepressant-like effects in rats. These effects are thought to be mediated by the inhibition of mGluR5 signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABP688 has several advantages for use in laboratory experiments. It is a highly selective antagonist of mGluR5, which allows for the specific inhibition of this receptor subtype without affecting other receptors. In addition, ABP688 has good pharmacokinetic properties, including high brain penetration and a long half-life. However, there are also limitations to the use of ABP688 in laboratory experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, the effects of ABP688 on mGluR5 signaling may be influenced by other factors, such as the presence of other neurotransmitters.
Direcciones Futuras
There are several potential future directions for research on ABP688. One area of interest is the development of more potent and selective mGluR5 antagonists based on the chemical structure of ABP688. Another direction is the investigation of the effects of ABP688 on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, the therapeutic potential of ABP688 for the treatment of neurological and psychiatric disorders warrants further investigation.
Métodos De Síntesis
The synthesis of ABP688 involves the reaction of 3-amino-6-bromo-1,2-benzoxazole with 1-(prop-2-enoyl)piperidine-4-carboxylic acid followed by the reduction of the resulting intermediate. This method is a multistep process that requires careful handling of reagents and optimization of reaction conditions.
Aplicaciones Científicas De Investigación
ABP688 has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the modulation of synaptic plasticity and neurotransmitter release. ABP688 has been used to investigate the role of mGluR5 in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-15(22)21-7-5-12(6-8-21)17(23)19-10-11-3-4-13-14(9-11)24-20-16(13)18/h2-4,9,12H,1,5-8,10H2,(H2,18,20)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSWFBGCEPPEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)C(=NO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[1-(Prop-2-enoyl)piperidine-4-carbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-piperidin]-4-one](/img/structure/B7450648.png)
![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
![N-ethyl-N-[2-oxo-2-(2,2,3,3-tetramethylbutylamino)ethyl]prop-2-enamide](/img/structure/B7450664.png)
![N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)

![2-[1-[3-(3-Cyanophenoxy)propyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7450687.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)
![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)


![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![(5-Ethyl-1,2-oxazol-3-yl)-[9-[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]-3,9-diazabicyclo[4.2.1]nonan-3-yl]methanone](/img/structure/B7450758.png)